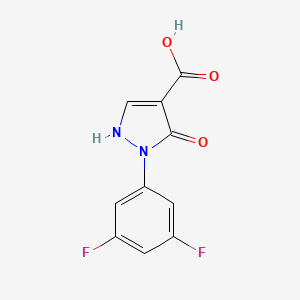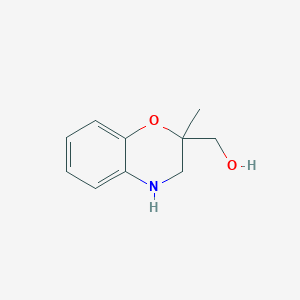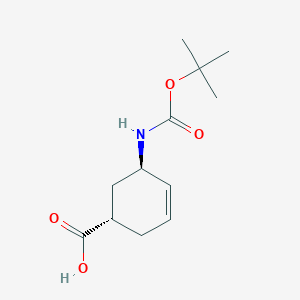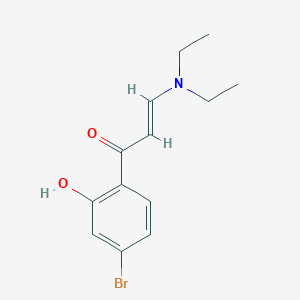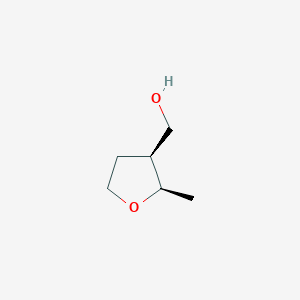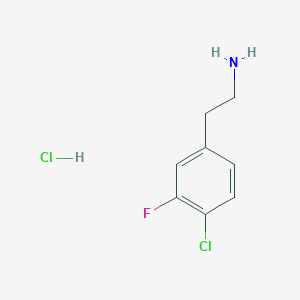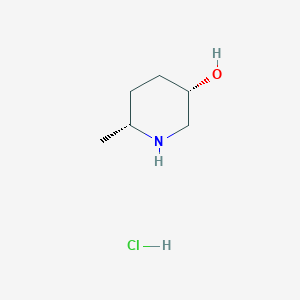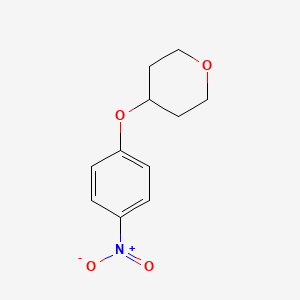
4-(4-Nitrophenoxy)tetrahydro-2H-pyran
Übersicht
Beschreibung
4-(4-Nitrophenoxy)tetrahydro-2H-pyran, also known as NPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NPP is a heterocyclic compound that belongs to the pyran family and has a nitrophenyl group attached to it.
Wissenschaftliche Forschungsanwendungen
- Summary of Application : The compound belongs to the class of 2H-Pyrans, which are of significant interest in the field of organic synthesis . They are key intermediates in the construction of many natural products .
- Methods of Application : The most common method for the synthesis of 2H-Pyrans is the cyclization of 1,3,5-tricarbonyl compounds or their protected derivatives . This method can be considered as a biomimetic strategy because the same processes occur under the action of polyketide synthases in nature .
Synthesis of 2H-Pyrans
- Summary of Application : The compound can be used to produce 4-bromo-phenol .
- Methods of Application : The specific methods of application in this context are not detailed in the sources available. However, in general, the production of phenols often involves the use of a strong base and a suitable solvent at a controlled temperature .
- Results or Outcomes : The specific results or outcomes of using this compound to produce 4-bromo-phenol are not provided in the available sources .
- Summary of Application : There are examples in the literature of the direct preparation of tricarbonyl compounds based on Claisen condensation of substituted acetoacetic ester in the presence of strong bases .
- Methods of Application : This method involves the use of strong bases such as LDA, n-BuLi, LiHMDS or NaHMDS .
- Results or Outcomes : The specific results or outcomes of using this method for the preparation of tricarbonyl compounds are not provided in the available sources .
Production of 4-Bromo-Phenol
Preparation of Tricarbonyl Compounds
- Summary of Application : The compound can be used in the synthesis of 4-hydroxy-2-pyrones .
- Methods of Application : The most common method for the synthesis of 4-hydroxy-2-pyrones is the cyclization of 1,3,5-tricarbonyl compounds or their protected derivatives . This method can be considered as a biomimetic strategy because the same processes occur under the action of polyketide synthases in nature .
- Results or Outcomes : The specific results or outcomes of using this method for the synthesis of 4-hydroxy-2-pyrones are not provided in the available sources .
- Summary of Application : The compound can be used in the synthesis of Tetrahydro-2H-pyran-4-amine .
- Methods of Application : The specific methods of application in this context are not detailed in the sources available. However, in general, the synthesis of amines often involves the use of a suitable solvent at a controlled temperature .
- Results or Outcomes : The specific results or outcomes of using this compound to synthesize Tetrahydro-2H-pyran-4-amine are not provided in the available sources .
Production of 4-Hydroxy-2-Pyrones
Synthesis of Tetrahydro-2H-pyran-4-amine
Eigenschaften
IUPAC Name |
4-(4-nitrophenoxy)oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c13-12(14)9-1-3-10(4-2-9)16-11-5-7-15-8-6-11/h1-4,11H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOPOHTFLSBVORA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Nitrophenoxy)tetrahydro-2H-pyran | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



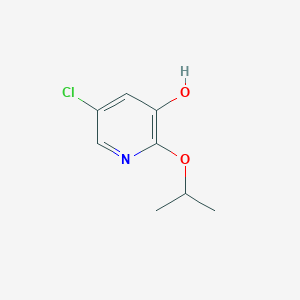
![Racemic-(5aR,9aR)-tert-butyl 5-oxooctahydropyrido[4,3-f][1,4]oxazepine-8(2H)-carboxylate](/img/structure/B1435274.png)
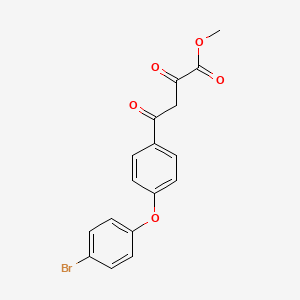
![Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B1435277.png)
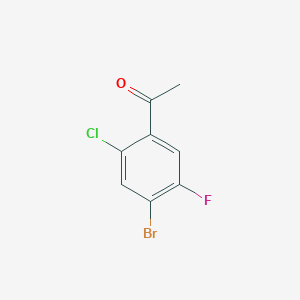
![2-(4-Methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]ethanamine hydrochloride](/img/structure/B1435280.png)
